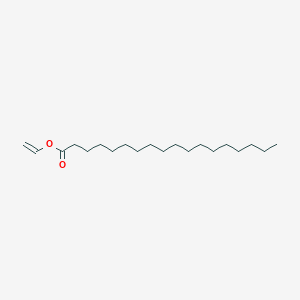

Vinyl stearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethenyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSIMBWBBOJPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-95-6 | |

| Record name | Poly(vinyl stearate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20861736 | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-63-7 | |

| Record name | Vinyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6L6TFV7BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Vinyl Stearate via Transvinylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of vinyl stearate through transvinylation, a crucial reaction for producing vinyl esters. It details the underlying chemical principles, various catalytic systems, and comprehensive experimental protocols. Quantitative data from multiple sources are compiled for comparative analysis of reaction parameters. Furthermore, this guide presents key reaction pathways and experimental workflows as visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable monomer used in the production of polymers and copolymers with applications in coatings, adhesives, and as plasticizers.[1] The synthesis of this compound is most commonly achieved through a transvinylation reaction, which involves the transfer of a vinyl group from a vinyl donor, typically vinyl acetate, to stearic acid.[1] This method is favored for its efficiency and relatively mild reaction conditions compared to alternatives. The reaction is reversible, and various catalysts are employed to drive the equilibrium towards the product.[1] This guide will explore the nuances of this synthetic route, focusing on the practical aspects of catalyst selection, reaction optimization, and product purification.

The Transvinylation Reaction

The core of this compound synthesis via transvinylation is the acid-catalyzed exchange of the vinyl group from vinyl acetate to stearic acid. The overall reaction can be represented as follows:

Stearic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid

This equilibrium is typically shifted towards the formation of this compound by removing the acetic acid byproduct from the reaction mixture.[1]

Reaction Mechanism

The transvinylation reaction proceeds through a series of steps involving the activation of the vinyl donor by a catalyst. While various catalysts can be used, the general mechanism involves the formation of an intermediate that facilitates the transfer of the vinyl group.

Below is a generalized representation of the catalytic cycle.

Caption: Generalized catalytic cycle for the transvinylation of stearic acid.

Catalytic Systems

The choice of catalyst is critical for the efficiency of the transvinylation reaction. Historically, mercury-based catalysts were common, but due to toxicity concerns, palladium and ruthenium-based catalysts have gained prominence.[2]

Mercury-Based Catalysts

Mercury salts, such as mercuric acetate (Hg(OAc)₂), often in combination with a strong acid like sulfuric acid, are effective catalysts for transvinylation.

Palladium-Based Catalysts

Palladium catalysts, particularly palladium(II) acetate (Pd(OAc)₂), are widely used for transvinylation reactions. They offer high catalytic activity and are less toxic than mercury compounds. The efficiency of palladium catalysts can be enhanced by the addition of ligands, such as 2,2'-bipyridyl or 1,10-phenanthroline, or by the presence of a strong acid promoter.

Ruthenium-Based Catalysts

Ruthenium complexes have emerged as another class of effective catalysts for transvinylation. These catalysts are known for their high activity and stability under various reaction conditions.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using different catalytic systems.

General Experimental Workflow

The synthesis of this compound via transvinylation typically follows a standard workflow, from reaction setup to product purification and analysis.

References

The Enzymatic Advantage: A Technical Guide to the Lipase-Catalyzed Synthesis of Vinyl Stearate

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl stearate, a valuable monomer in the production of specialty polymers and a key intermediate in various chemical industries, is increasingly shifting towards more sustainable and selective enzymatic routes. Lipase-catalyzed transesterification offers a green alternative to traditional chemical methods, operating under mild conditions and minimizing byproduct formation. This technical guide provides an in-depth overview of the core principles, experimental protocols, and critical parameters involved in the enzymatic synthesis of this compound, with a focus on the use of lipases.

Core Principles: The Role of Lipase in Transesterification

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous media, their catalytic activity can be reversed to facilitate synthesis reactions such as esterification and transesterification.[1] The enzymatic synthesis of this compound typically proceeds via a transesterification reaction between stearic acid and an acyl donor, most commonly vinyl acetate.

The reaction is rendered effectively irreversible due to the tautomerization of the co-product, vinyl alcohol, into the more stable acetaldehyde.[2] This equilibrium shift drives the reaction towards a high yield of the desired this compound product.

Reaction Mechanism

The lipase-catalyzed transesterification for this compound synthesis generally follows a Ping-Pong Bi-Bi mechanism.[3][4] This two-step process involves the formation of a stable acyl-enzyme intermediate.

Step 1: Acylation The lipase reacts with the acyl donor (vinyl acetate) to form a covalent acyl-enzyme intermediate, releasing the first product (vinyl alcohol, which then tautomerizes to acetaldehyde).

Step 2: Deacylation The stearic acid then binds to the acyl-enzyme intermediate, leading to the transfer of the acyl group and the formation of the final product, this compound, regenerating the free enzyme.

Key Parameters Influencing Synthesis

The efficiency of the enzymatic synthesis of this compound is governed by several critical parameters that must be optimized to achieve high conversion and yield.

Lipase Selection

A variety of lipases have demonstrated efficacy in esterification and transesterification reactions. Immobilized lipases are often preferred due to their enhanced stability, ease of recovery, and reusability.[5]

Commonly Used Lipases:

-

Candida antarctica Lipase B (CALB): Often supplied in an immobilized form as Novozym® 435, CALB is widely recognized for its high efficiency and broad substrate specificity in ester synthesis.

-

Candida rugosa Lipase (CRL): This lipase is also frequently employed for the synthesis of various esters.

-

Pseudomonas cepacia Lipase (PCL): Known for its stability in organic solvents.

-

Rhizopus oryzae Lipase: Has shown high performance in esterification reactions.

Reaction Conditions

Optimal reaction conditions are crucial for maximizing enzyme activity and product yield. These conditions are often interdependent and need to be systematically optimized.

Table 1: Typical Optimized Reaction Conditions for Stearate Ester Synthesis

| Parameter | Optimized Range | Rationale |

| Temperature | 40 - 70 °C | Balances increased reaction rate with potential enzyme denaturation at higher temperatures. |

| Substrate Molar Ratio (Stearic Acid:Vinyl Acetate) | 1:1 to 1:5 | An excess of the acyl donor can shift the equilibrium towards product formation. |

| Enzyme Loading | 0.5% - 10% (w/w of substrates) | Higher loading increases the reaction rate but also the cost. Optimization is key. |

| Agitation Speed | 150 - 300 rpm | Ensures proper mixing and reduces mass transfer limitations. |

| Reaction Time | 3 - 24 hours | Dependent on other parameters; monitored to determine the point of maximum conversion. |

The Role of the Solvent

The choice of solvent significantly impacts lipase activity and stability. While solvent-free systems are an option, organic solvents are often used to improve the solubility of substrates.

Table 2: Effect of Solvent Polarity on Lipase-Catalyzed Ester Synthesis

| Solvent Type | Examples | Effect on Lipase Activity |

| Non-polar | Hexane, Heptane, Isooctane | Generally preferred as they do not strip the essential water layer from the enzyme, thus maintaining its active conformation. |

| Polar | Acetone, Acetonitrile, t-Butanol | Can enhance substrate solubility but may also lead to enzyme denaturation at higher concentrations. |

Experimental Protocols

The following section outlines a generalized experimental protocol for the enzymatic synthesis of this compound. This should be considered a starting point, with specific parameters requiring optimization based on the chosen lipase and reaction setup.

Materials

-

Stearic Acid (≥95% purity)

-

Vinyl Acetate (≥99% purity, with inhibitor such as MEHQ)

-

Immobilized Lipase (e.g., Novozym® 435)

-

Organic Solvent (e.g., n-hexane, anhydrous)

-

Molecular Sieves (3Å, for water removal)

-

Sodium Bicarbonate Solution (for washing)

-

Anhydrous Sodium Sulfate (for drying)

Synthesis Procedure

-

Reactant Preparation: In a sealed reaction vessel, dissolve a pre-weighed amount of stearic acid in the chosen organic solvent.

-

Acyl Donor Addition: Add vinyl acetate to the reaction mixture at the desired molar ratio.

-

Water Removal: Add molecular sieves (typically 5% w/w) to the mixture to remove any residual water, which can promote the reverse hydrolysis reaction.

-

Enzyme Addition: Introduce the immobilized lipase to the reaction vessel.

-

Reaction Incubation: Place the vessel in a temperature-controlled shaker incubator set to the desired temperature and agitation speed.

-

Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. The progress can be monitored by measuring the decrease in stearic acid concentration via titration with a standard NaOH solution or by quantifying the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the reaction reaches the desired conversion, terminate it by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and stored for reuse.

-

Product Purification:

-

Wash the organic phase with a dilute sodium bicarbonate solution to remove any unreacted stearic acid.

-

Follow with a wash using distilled water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

If necessary, further purification can be achieved using column chromatography.

-

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.

Signaling Pathway: The Catalytic Cycle

The Ping-Pong Bi-Bi mechanism of lipase action can be visualized as a catalytic cycle.

Conclusion

The enzymatic synthesis of this compound using lipases presents a compelling, environmentally benign alternative to conventional chemical methods. By carefully selecting the lipase and optimizing key reaction parameters such as temperature, substrate ratio, and solvent, researchers can achieve high yields of this important monomer. The provided protocols and visualizations serve as a foundational guide for developing robust and efficient biocatalytic processes for this compound production. Further research may focus on enzyme engineering to enhance stability and activity, as well as the development of continuous flow systems for industrial-scale production.

References

The Core Mechanism of Vinyl Stearate Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polymerization mechanism of vinyl stearate, a long-chain vinyl ester monomer. The unique characteristics of its polymerization, dominated by free-radical pathways, present both challenges and opportunities in the synthesis of tailored polymeric materials. This document details the fundamental reaction steps, presents quantitative data from relevant studies, outlines experimental protocols, and provides visual diagrams of the core processes.

Core Principles of Polymerization

This compound, like other vinyl esters, polymerizes almost exclusively through a free-radical mechanism.[1] This process can be initiated by thermal or photochemical decomposition of an initiator molecule.[2] The polymerization of vinyl esters is distinctly characterized by the high reactivity of the propagating radical species and the relatively low reactivity of the monomer's double bond.[1] This disparity leads to a high propensity for side reactions, most notably chain transfer, which significantly influences the final polymer structure, leading to branching.[1]

The overall free-radical polymerization process is classically divided into three key stages: initiation, propagation, and termination.[3]

Initiation

The process begins with the generation of free radicals from an initiator molecule. Common initiators for vinyl monomers include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides. These molecules decompose upon heating or UV irradiation to form two primary radicals (R•). This primary radical then attacks the carbon-carbon double bond of a this compound monomer, forming a new, monomer-radical species and initiating the polymer chain.

Propagation

The newly formed monomer radical rapidly adds to subsequent this compound monomers in a repeating fashion. This chain reaction extends the polymer backbone. Due to the lack of resonance stabilization in the propagating radical, it is highly reactive.

Termination

The growth of a polymer chain ceases when its radical activity is eliminated. Termination typically occurs through two primary mechanisms:

-

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another. This results in two terminated polymer chains: one with a saturated end and another with an unsaturated end group.

The Critical Role of Chain Transfer Reactions

In the polymerization of vinyl esters, chain transfer is a highly significant side reaction that reduces the average molecular weight of the final polymer. The high reactivity of the propagating radical makes it prone to abstracting an atom (typically hydrogen) from another molecule, terminating its own growth but creating a new radical that can initiate a new chain. This can occur with several species present in the reaction mixture.

-

Chain Transfer to Monomer: The growing polymer radical abstracts a hydrogen atom from a this compound monomer. This is a significant pathway that can result in the formation of a macromonomer, which can be copolymerized to form long-chain branches.

-

Chain Transfer to Polymer: A propagating radical can abstract a hydrogen from the backbone or the acyl side chain of an already formed polymer chain. This is a primary mechanism for the formation of branched polymers. Abstraction from the methyl group of the acetate moiety is a dominant pathway in the analogous polymerization of vinyl acetate.

-

Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the growing radical can abstract an atom from a solvent molecule. The choice of solvent is therefore critical in controlling the final molecular weight.

The various pathways of initiation, propagation, termination, and chain transfer are illustrated in the diagram below.

Controlled Radical Polymerization: RAFT

To overcome the challenges of conventional free-radical polymerization, particularly the lack of control over molecular weight and the high degree of branching, controlled radical polymerization (CRP) techniques have been applied to vinyl esters. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly effective.

RAFT polymerization involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent. This agent reversibly transfers the growing radical chain, establishing a dynamic equilibrium between active (propagating) and dormant species. This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. For vinyl esters, xanthates and dithiocarbamates are effective RAFT agents.

The diagram below illustrates a simplified workflow for a typical RAFT polymerization experiment.

Quantitative Data Summary

The application of controlled polymerization techniques allows for predictable molecular weight evolution with monomer conversion. The following tables summarize representative data for the controlled radical polymerization of vinyl esters, illustrating the level of control achievable.

Table 1: Cobalt-Mediated Radical Polymerization (CMRP) of this compound (PVS) Data adapted from a study on PVS synthesis, demonstrating control over molecular weight and polydispersity.

| Polymer Type | Target Mₙ (g·mol⁻¹) | Experimental Mₙ (g·mol⁻¹) | PDI (Mₙ/Mₙ) |

| PVS Homopolymer | 15,000 | up to 15,000 | < 1.3 |

| PVL-b-PVS Diblock | 25,000 | ~25,000 | < 1.4 |

Table 2: RAFT Polymerization of Vinyl Propionate (PVPr) in MOF Nanochannels at 60 °C Data from Guan et al. illustrates the linear increase in molecular weight with conversion for a vinyl ester analogous to this compound.

| Reaction Time (h) | Monomer Conversion (%) | Theoretical Mₙ (g·mol⁻¹) | Experimental Mₙ (g·mol⁻¹) | PDI (Mₙ/Mₙ) |

| 8 | 13 | 2,700 | 3,200 | 1.60 |

| 24 | 23 | 4,200 | 7,600 | 1.30 |

| 48 | 47 | 8,000 | 14,300 | 1.34 |

Experimental Protocols

The following are representative protocols for the polymerization of this compound, adaptable for specific research needs.

Protocol for Free-Radical Solution Polymerization

This protocol is based on standard procedures for vinyl ester polymerization.

-

Monomer and Solvent Purification: this compound is passed through a column of basic alumina to remove inhibitors. The solvent (e.g., benzene, toluene, or ethyl acetate) is refluxed over a drying agent (e.g., CaH₂) and freshly distilled before use.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and rubber septum is dried and purged with an inert gas (e.g., argon or nitrogen).

-

Reagent Addition: The solvent is cannulated into the reaction flask. The initiator (e.g., AIBN, ~0.1-1 mol% relative to monomer) is added and dissolved. Finally, the purified this compound monomer is added via syringe.

-

Polymerization: The reaction mixture is heated to the desired temperature (typically 60-80 °C for AIBN) in an oil bath and stirred for a specified time (e.g., 12-24 hours).

-

Isolation: The reaction is quenched by cooling in an ice bath. The polymer is precipitated by pouring the viscous solution into a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under reduced pressure at room temperature until a constant weight is achieved.

Protocol for RAFT-Mediated Solution Polymerization

This protocol is adapted from established procedures for the RAFT polymerization of vinyl esters.

-

Stock Solution Preparation: In a vial, prepare a stock solution of the desired concentrations of this compound (monomer), AIBN (initiator), and a suitable RAFT agent (e.g., a xanthate or dithiocarbamate) in a solvent (e.g., ethyl acetate). A typical molar ratio might be [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2.

-

Reaction Setup: Aliquot the stock solution into a Schlenk tube or ampule equipped with a magnetic stir bar.

-

Degassing: Subject the contents of the tube/ampule to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen. Seal the vessel under vacuum or backfill with an inert gas.

-

Polymerization: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 4-24 hours). Monitor conversion by taking timed samples via an airtight syringe.

-

Termination and Isolation: Stop the reaction by immersing the vessel in an ice bath and exposing the solution to air. Precipitate the polymer by adding the solution dropwise into a stirred, large excess of a non-solvent (e.g., cold methanol).

-

Purification and Drying: Collect the polymer by filtration and dry under vacuum to a constant weight. Analyze for molecular weight (Mₙ) and polydispersity (PDI) using Gel Permeation Chromatography (GPC) and for conversion using ¹H NMR.

References

A Technical Guide to the Free Radical Polymerization of Vinyl Stearate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the free radical polymerization of vinyl stearate, a process used to synthesize poly(this compound) (PVS). PVS is a polymer distinguished by its long, hydrophobic stearate side chains, which impart unique properties valuable in coatings, adhesives, and increasingly, in advanced biomedical applications such as drug delivery systems.[1][2] This document details the polymerization mechanism, experimental protocols, and characterization of PVS, presenting quantitative data in a structured format for clarity and comparison.

Mechanism of Free Radical Polymerization

Free radical polymerization of vinyl monomers like this compound is a chain reaction that proceeds in three fundamental stages: initiation, propagation, and termination.[3][4]

-

Initiation: The process begins with the decomposition of an initiator molecule (e.g., AIBN or benzoyl peroxide) into highly reactive primary free radicals (R•) using thermal energy or UV light.[4] This radical then attacks the carbon-carbon double bond of a this compound monomer, forming a new, larger radical and initiating the polymer chain.

-

Propagation: The newly formed monomer radical rapidly adds to subsequent this compound monomers in a repeating fashion. This chain-growth step is the primary method of polymer backbone formation and occurs very quickly.

-

Termination: The growth of a polymer chain ceases when its radical activity is neutralized. This typically occurs through two main pathways:

-

Coupling (or Combination): Two growing polymer chains meet and combine their radical ends to form a single, longer, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing chain to another. This results in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

-

A significant challenge in the polymerization of vinyl esters is the high reactivity of the propagating radical compared to the relative inactivity of the monomer's double bond. This disparity increases the likelihood of side reactions, particularly chain transfer to the monomer, solvent, or polymer, which can lead to branching and limit the final molecular weight.

References

- 1. This compound | 111-63-7 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. pslc.ws [pslc.ws]

An In-depth Technical Guide to the Physical and Chemical Properties of Vinyl Stearate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl stearate (ethenyl octadecanoate) is the ester of vinyl alcohol and stearic acid. It is a waxy solid at room temperature, notable for its long hydrophobic stearate tail and its reactive vinyl group.[1][2] This monomer is primarily utilized in the production of polymers and copolymers with applications in coatings, adhesives, and as a plasticizer.[2][3] Its derivation from a natural fatty acid, stearic acid, has also prompted research into its use in biochemical and biotechnological applications.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its key characteristics.

Physical Properties

This compound is a white, waxy solid at room temperature. It is insoluble in water but soluble in many organic solvents. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C20H38O2 | |

| Molecular Weight | 310.51 g/mol | |

| Appearance | White, waxy solid or powder to lump to clear liquid | |

| Melting Point | 35-37 °C | |

| Boiling Point | ~187-188 °C; 145 °C (lit.); 385 °C (lit.) | |

| Density | 0.904 g/mL at 25 °C | |

| Refractive Index | 1.4423 (30/D) | |

| Flash Point | >113 °C (>235.4 °F) | |

| Vapor Pressure | 3.91E-06 mmHg at 25°C | |

| Solubility | Insoluble in water; soluble in ethanol, acetone, ketones, vegetable oils, and most hydrocarbon and chlorinated solvents. | |

| Stability | Stable under standard conditions. Sensitive to heat and light, which can initiate polymerization. Typically stabilized with an inhibitor such as monomethyl ether hydroquinone (MEHQ). |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the vinyl group and the ester group.

Polymerization

The vinyl group allows this compound to readily undergo free-radical polymerization to form poly(this compound) (PVS). This polymerization can be initiated by heat, light, or chemical initiators. PVS is used in coatings, adhesives, and sealants due to its film-forming properties and hydrophobicity. The long stearate side chains can crystallize, which significantly influences the mechanical and thermal properties of the resulting polymers.

Hydrolysis

The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield stearic acid and vinyl alcohol (which tautomerizes to acetaldehyde). Studies on monolayers of this compound have shown that it undergoes base-catalyzed hydrolysis. Under acidic conditions, both hydrolysis and cationic polymerization of the vinyl group can occur. Poly(this compound) is more resistant to hydrolysis, which is attributed to the steric hindrance of the polymer backbone.

Experimental Protocols

Synthesis of this compound via Transvinylation

This protocol describes the synthesis of this compound from stearic acid and vinyl acetate using a mercury salt catalyst, based on established methods.

Materials:

-

Stearic acid

-

Vinyl acetate (freshly distilled)

-

Mercuric acetate

-

Concentrated sulfuric acid

-

Sodium acetate

-

Pentane

-

Calcium hydroxide

-

Diatomaceous earth (filter aid)

-

Nitrogen gas

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, combine stearic acid and an excess of vinyl acetate.

-

Add mercuric acetate (as a catalyst) and a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux temperature while maintaining a nitrogen atmosphere. The progress of the reaction can be monitored by the removal of the acetic acid byproduct, for example, by entrainment with the vinyl acetate vapor.

-

After the reaction is complete (typically after several hours), cool the mixture and neutralize the sulfuric acid catalyst by adding sodium acetate.

-

Remove the excess vinyl acetate by distillation at atmospheric pressure.

-

The crude this compound is then separated from unreacted stearic acid. This can be achieved by extracting the this compound with a non-polar solvent like pentane, in which stearic acid is less soluble.

-

The pentane extract containing the this compound can be further purified by treating it with calcium hydroxide (liming) to remove any remaining acidic impurities.

-

Filter the mixture through a pad of diatomaceous earth.

-

Remove the pentane by distillation to yield the purified this compound.

Purification of this compound by Recrystallization

This protocol is for the purification of this compound by recrystallization from acetone.

Materials:

-

Crude this compound

-

Acetone (reagent grade)

Procedure:

-

Dissolve the crude this compound in a minimal amount of warm acetone (approximately 3 mL of acetone per gram of this compound).

-

Once fully dissolved, slowly cool the solution to 0°C to induce crystallization.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Store the purified this compound under a nitrogen atmosphere in the dark to prevent polymerization.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Schematic of the free-radical polymerization of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks for the vinyl protons and the long alkyl chain. The vinyl protons typically appear as a complex multiplet between δ 4.5 and 7.3 ppm. The α-methylene protons of the stearate chain are observed around δ 2.37 ppm. The bulk of the methylene protons in the alkyl chain appear as a broad multiplet around δ 1.26 ppm, and the terminal methyl protons are found at approximately δ 0.88 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays key absorption bands that confirm its structure. A strong band around 1750 cm⁻¹ is characteristic of the C=O stretching of the ester group. The C=C stretching of the vinyl group is observed near 1645 cm⁻¹. The C-H stretching vibrations of the alkyl chain are seen in the 2850-2960 cm⁻¹ region. The =C-H out-of-plane bending vibrations of the vinyl group give rise to absorptions in the 900-1000 cm⁻¹ range.

References

"CAS number and molecular structure of vinyl stearate"

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of vinyl stearate, including its CAS number, molecular structure, and relevant quantitative data. It also outlines a standard experimental protocol for its purification.

Chemical Identification and Molecular Structure

This compound, systematically known as ethenyl octadecanoate, is the ester of stearic acid and vinyl alcohol. It is a key monomer in the production of various polymers and copolymers with applications in coatings, adhesives, and as a lubricant.[1][2]

-

Molecular Formula: C₂₀H₃₈O₂

-

Molecular Weight: 310.51 g/mol

-

IUPAC Name: Ethenyl octadecanoate

-

Synonyms: Stearic acid, vinyl ester; Vinyl octadecanoate

-

Linear Formula: CH₃(CH₂)₁₆CO₂CH=CH₂

-

InChI Key: AFSIMBWBBOJPJG-UHFFFAOYSA-N

The molecular structure of this compound consists of a long C18 saturated fatty acid chain (stearoyl group) attached to a vinyl group through an ester linkage.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. This data is essential for its handling, processing, and application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Melting Point | 35-37 °C | |

| Boiling Point | 145 °C | |

| Density | 0.904 g/mL at 25 °C | |

| Refractive Index | 1.4423 (30/D) | |

| Flash Point | >230 °F | |

| Water Solubility | Insoluble |

Experimental Protocol: Purification of this compound

The following protocol details a standard laboratory procedure for the purification of this compound.

Objective: To purify this compound by distillation and crystallization.

Materials:

-

Crude this compound

-

Nitrogen gas

-

Acetone or Ethyl Acetate

-

Distillation apparatus

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Vacuum Distillation:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Conduct the distillation under a nitrogen atmosphere to prevent polymerization and oxidation.

-

-

Crystallization:

-

Dissolve the distilled this compound in acetone (at a ratio of 3 mL of solvent per gram of ester) or ethyl acetate.

-

Cool the solution to 0°C to induce crystallization.

-

Collect the purified crystals by filtration.

-

-

Storage:

-

Store the purified this compound under a nitrogen atmosphere in the dark to maintain its stability.

-

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the vinylation of stearic acid. This process involves the reaction of stearic acid with acetylene in the presence of a catalyst.

Below is a diagram illustrating the generalized synthesis pathway of this compound.

Caption: Generalized synthesis pathway of this compound.

References

A Comprehensive Technical Guide to the Solubility of Vinyl Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl stearate (ethenyl octadecanoate) is a long-chain vinyl ester monomer utilized in the synthesis of various polymers and resins. Its utility in formulations for coatings, adhesives, and as a plasticizer is significantly influenced by its interaction with organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of finished products. This technical guide provides a detailed overview of the solubility of this compound, methods for its determination, and a workflow for solubility assessment.

This compound is a waxy, white solid at room temperature.[1][2] Its chemical structure, featuring a long, nonpolar hydrocarbon tail from stearic acid and a reactive vinyl group, dictates its solubility characteristics.[3] Generally, it is insoluble in water and alcohol but exhibits moderate to high solubility in a range of nonpolar and moderately polar organic solvents.[1][2]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, qualitative descriptions and data from purification procedures provide valuable insights. Additionally, the solubility data for stearic acid can serve as a useful proxy due to the dominance of the 18-carbon chain in the this compound molecule.

Qualitative Solubility of this compound:

Based on available data, the general solubility of this compound can be summarized as follows:

-

Soluble in: Most hydrocarbon and chlorinated solvents.

-

Moderately Soluble in: Ketones and vegetable oils.

-

Insoluble in: Water and alcohol.

A purification method involving crystallization from acetone at a ratio of 3 mL of solvent per gram of this compound suggests a high solubility in this solvent.

Quantitative Solubility Data for Stearic Acid (as a proxy):

The following table presents experimentally determined solubility data for stearic acid in various organic solvents at different temperatures. This data can be used to infer the likely solubility behavior of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Hexane | 20 | 0.5 |

| 30 | 4.3 | |

| 40 | 19 | |

| 50 | 79.2 | |

| 60 | 303 | |

| Ethanol | 10 | 1.09 (g/100mL) |

| 20 | 2.25 | |

| 28 | 4.0 (approx.) | |

| 30 | 5.42 | |

| 40 | 11.5 (approx.) | |

| Acetone | 28 | 6.0 (approx.) |

| 35 | 11.0 (approx.) | |

| 40 | 16.0 (approx.) | |

| Ethyl Acetate | 28 | 8.0 (approx.) |

| 35 | 15.0 (approx.) | |

| 40 | 22.0 (approx.) | |

| Methanol | 28 | 2.0 (approx.) |

| 35 | 3.5 (approx.) | |

| 40 | 5.0 (approx.) |

Note: Data for stearic acid is compiled from multiple sources. The solubility generally increases with temperature.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the gravimetric method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Isothermal shaker

-

Screw-cap glass vials or flasks

-

Syringe with a compatible filter (e.g., PTFE, nylon)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated thermometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess of solute is crucial to ensure that the solution reaches saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an isothermal shaker set to the desired constant temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to rest in the thermostatic bath for at least 30 minutes to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish with the solution.

-

-

Solvent Evaporation and Drying:

-

Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound (35-37°C) can be used.

-

Once the solvent has completely evaporated, transfer the dish to a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

-

Data Collection and Calculation:

-

Accurately weigh the evaporation dish containing the dried this compound residue.

-

Calculate the mass of the dissolved this compound (solute) and the mass of the solvent.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL.

-

Calculations:

-

Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + dried residue) - (Mass of empty dish)

-

Mass of solvent = Mass of saturated solution - Mass of dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100

Experimental Workflow Visualization

The logical steps for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While comprehensive quantitative solubility data for this compound remains a gap in the scientific literature, qualitative information and data from analogous compounds like stearic acid provide a strong basis for its application in various formulations. The "like dissolves like" principle is a reliable guide, indicating good solubility in nonpolar and moderately polar organic solvents. For precise formulation and process optimization, the experimental determination of solubility using the detailed gravimetric protocol is recommended. This guide provides the necessary framework for researchers and professionals to effectively work with this compound and understand its behavior in organic solvent systems.

References

Pioneering Polymerization: A Technical Examination of Early Poly(vinyl stearate) Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on poly(vinyl stearate) (PVS), a polymer characterized by its long stearate side chains, which impart unique physical properties. Early investigations into PVS, primarily conducted in the mid-20th century, laid the groundwork for understanding its synthesis, properties, and potential applications. This document provides a detailed overview of the experimental protocols and quantitative data from this pivotal era, offering valuable insights for contemporary polymer and materials science research.

Synthesis of Poly(this compound): Bulk and Solution Polymerization

Early research predominantly focused on free-radical polymerization of this compound monomer. Key studies of the period systematically investigated both bulk and solution polymerization methods to understand the kinetics and determine the resulting polymer's characteristics.

Experimental Protocols

The foundational work in the 1950s established detailed procedures for the polymerization of this compound. Below are reconstructed protocols based on the methodologies described in seminal papers of the era.

1.1.1. Materials and Purification

-

Monomer: this compound was synthesized and purified by distillation under reduced pressure.

-

Initiator: Benzoyl peroxide was a commonly used free-radical initiator.

-

Solvents: For solution polymerization, benzene was a frequently employed solvent.

1.1.2. Bulk Polymerization Protocol

A weighed amount of this compound and benzoyl peroxide (typically 0.5% by weight of the monomer) were placed in a polymerization tube. The contents were flushed with nitrogen to remove oxygen, which can inhibit polymerization. The tube was then sealed and submerged in a constant temperature bath, often at 60°C, for a specified duration. Following polymerization, the resulting polymer was dissolved in benzene, precipitated with methanol, and dried to a constant weight in a vacuum oven.

1.1.3. Solution Polymerization Protocol

This compound and benzoyl peroxide were dissolved in a specific volume of benzene in a reaction vessel equipped with a reflux condenser. The solution was heated to a controlled temperature, such as 60°C, and maintained for the desired reaction time. The polymer was then isolated by precipitation in methanol, followed by filtration and drying under vacuum.

Quantitative Data from Early Polymerization Studies

The following tables summarize the quantitative data extracted from key early publications on the polymerization of this compound. These data illustrate the influence of various reaction parameters on the polymer yield and molecular weight.

Bulk Polymerization of this compound

Table 1: Effect of Polymerization Time on Yield in Bulk Polymerization at 60°C

| Polymerization Time (hours) | Initiator (Benzoyl Peroxide, %) | Monomer Conversion (%) |

| 1 | 0.5 | 18.2 |

| 2 | 0.5 | 29.5 |

| 4 | 0.5 | 46.1 |

| 8 | 0.5 | 68.3 |

| 16 | 0.5 | 89.0 |

Table 2: Effect of Initiator Concentration on Yield in Bulk Polymerization at 60°C for 4 hours

| Initiator (Benzoyl Peroxide, %) | Monomer Conversion (%) |

| 0.1 | 25.4 |

| 0.25 | 38.7 |

| 0.5 | 46.1 |

| 1.0 | 58.9 |

Solution Polymerization of this compound in Benzene

Table 3: Effect of Monomer Concentration on Polymer Properties in Benzene at 60°C

| Monomer Concentration (mol/L) | Monomer Conversion (%) | Intrinsic Viscosity (dL/g) |

| 1.0 | 55.2 | 0.25 |

| 0.5 | 48.9 | 0.21 |

| 0.25 | 41.5 | 0.18 |

Properties of Early Poly(this compound)

Early characterization of PVS focused on its thermal and physical properties, which are largely dictated by the long, crystallizable stearate side chains.

3.1. Physical Properties

PVS produced in these early studies was described as a hard, waxy solid at room temperature. It was found to be soluble in hydrocarbons like benzene and carbon tetrachloride, and insoluble in more polar solvents like acetone and alcohols.

3.2. Thermal Properties

A key finding was the side-chain crystallinity of PVS. The long octadecyl side chains of the polymer were observed to crystallize, which significantly impacts its mechanical and thermal behavior. The melting point of the polymer was reported to be in the range of 45-55°C.

Conclusion

The foundational studies on poly(this compound) in the mid-20th century successfully established methods for its synthesis via bulk and solution free-radical polymerization. The quantitative data from this era demonstrate a clear relationship between reaction conditions—such as time, initiator concentration, and monomer concentration—and the resulting polymer yield and molecular weight. Furthermore, the early characterization of PVS as a semi-crystalline polymer with a distinct melting point due to side-chain crystallization provided the fundamental understanding of its properties that underpins modern research and applications. This guide serves as a technical resource, offering a detailed look into the pioneering experimental work that first defined this unique polymer.

Theoretical Models of Vinyl Stearate Polymerization Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl stearate, the ester of vinyl alcohol and stearic acid, is a monomer characterized by its long C18 alkyl chain. Its polymerization yields poly(this compound), a polymer with a comb-like architecture where long hydrophobic side chains are attached to a polyvinyl backbone. This structure imparts unique properties such as hydrophobicity, lubricity, and the potential for side-chain crystallinity, making it a material of interest in coatings, adhesives, and as a functional additive in more complex formulations.[1][2]

The kinetics of this compound polymerization are governed by the principles of free-radical polymerization. However, the bulky stearate group introduces specific behaviors related to steric hindrance and the potential for chain transfer reactions involving the long alkyl chain. A thorough understanding of the theoretical kinetic models and experimental methodologies is crucial for controlling the polymerization process and tailoring the final polymer properties for specific applications.

This guide provides an in-depth overview of the theoretical models governing the polymerization kinetics of this compound, details the experimental protocols used to investigate these kinetics, and presents the available quantitative data.

Theoretical Models of Free-Radical Polymerization

The free-radical polymerization of this compound, like other vinyl monomers, proceeds through a sequence of elementary steps: initiation, propagation, chain transfer, and termination.[3]

Initiation

Initiation involves the generation of free radicals from an initiator molecule (I), which then add to a monomer molecule (M) to form an activated monomer radical (M•).[3]

-

Initiator Decomposition: I -> 2R• (Rate constant: kd)

-

Radical Addition to Monomer: R• + M -> M• (Rate constant: ki)

The rate of initiation (Ri) is dependent on the initiator concentration ([I]) and its decomposition rate constant (kd), as well as the initiator efficiency (f), which accounts for the fraction of radicals that successfully initiate a polymer chain.

R_i = 2 * f * k_d * [I]

Propagation

The propagation step involves the sequential addition of monomer molecules to the growing polymer radical (Mn•), leading to chain growth.[3]

M_n• + M -> M_{n+1}• (Rate constant: kp)

The rate of propagation (Rp) is proportional to the concentrations of the monomer ([M]) and the total concentration of growing polymer radicals ([M•]).

R_p = k_p * [M•] * [M]

Termination

Termination results in the deactivation of growing polymer chains, leading to the formation of a stable polymer molecule. This can occur through two primary mechanisms:

-

Combination (or Coupling): Two growing chains combine to form a single, longer polymer chain. M_n• + M_m• -> P_{n+m} (Rate constant: ktc)

-

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. M_n• + M_m• -> P_n + P_m (Rate constant: ktd)

The overall rate of termination (Rt) is given by:

R_t = (k_{tc} + k_{td}) * [M•]^2 = k_t * [M•]^2

where k_t is the overall termination rate constant.

Chain Transfer

Chain transfer is a reaction in which the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). This process terminates the growth of one chain while initiating a new one.

-

Chain Transfer to Monomer: M_n• + M -> P_n + M• (Rate constant: k_{tr,M})

-

Chain Transfer to Solvent (S): M_n• + S -> P_n + S• (Rate constant: k_{tr,S})

-

Chain Transfer to Polymer (P): M_n• + P -> P_n + P• (Rate constant: k_{tr,P})

Chain transfer to the monomer is an inherent characteristic of the monomer itself and determines the theoretical maximum molecular weight achievable. For vinyl esters like this compound, chain transfer to the polymer can lead to branching.

The chain transfer constant (C) is a dimensionless ratio of the rate constant for chain transfer to the rate constant for propagation (C = k_{tr} / k_p).

Kinetic Data for this compound and Analogous Monomers

Specific, experimentally determined kinetic parameters for the homopolymerization of this compound are not widely available in the literature. However, data from other long-chain vinyl esters and the more extensively studied vinyl acetate can provide useful approximations and context.

Heat of Polymerization

The heat of polymerization (ΔHp) is an important thermodynamic parameter. For this compound, a reported value is available.

| Monomer | ΔHp (kcal/mol) | State | Method |

| This compound | -21.3 | Liquid to Solid | Heats of combustion |

Table 1: Heat of Polymerization of this compound.

Chain Transfer Constants

While specific chain transfer constants for this compound are not readily found, data for other vinyl esters can offer insight into the reactivity of the growing poly(vinyl ester) radical. Chain transfer is a significant process in vinyl ester polymerization.

| Monomer | Solvent/Agent | Temperature (°C) | Chain Transfer Constant (Cs x 104) |

| Vinyl Acetate | Toluene | 60 | 22.4 |

| Vinyl Acetate | n-Butanol | 60 | 18.0 |

| Vinyl Acetate | Carbon Tetrachloride | 60 | 910 |

| Vinyl Decanoate | - | - | ~4.5 x 10-3 (Note: Reliability of this value is questioned) |

Table 2: Chain Transfer Constants for Vinyl Esters in Various Solvents. Data for vinyl acetate provides a baseline for the reactivity of vinyl ester radicals.

Experimental Protocols for Kinetic Studies

Several experimental techniques can be employed to determine the kinetic parameters of this compound polymerization.

Dilatometry

Dilatometry measures the volume contraction that occurs during polymerization to monitor the reaction rate. It is a precise method for determining the overall rate of polymerization.

Protocol for Bulk Polymerization of this compound:

-

Monomer and Initiator Preparation: Purify this compound by melting and filtering, or by recrystallization, to remove any inhibitors or impurities. A thermal initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is weighed and dissolved in the molten this compound at a known concentration (e.g., 10-2 to 10-3 mol/L).

-

Dilatometer Assembly: A known volume of the monomer-initiator solution is introduced into a dilatometer, which consists of a reaction bulb connected to a precision-bore capillary tube.

-

Degassing: The contents are thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit free-radical polymerization. The dilatometer is then sealed under vacuum or an inert atmosphere.

-

Thermostatting and Measurement: The dilatometer is placed in a constant-temperature bath set to the desired reaction temperature (e.g., 60-80 °C). As polymerization proceeds, the volume of the reaction mixture decreases, causing the meniscus in the capillary to fall. The height of the meniscus is recorded at regular time intervals.

-

Data Analysis: The fractional conversion of monomer to polymer at any time 't' is calculated from the change in volume, using the known densities of the monomer and polymer. The rate of polymerization can then be determined from the slope of the conversion versus time plot.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic polymerization reaction, providing information on the rate and extent of conversion.

Protocol for Isothermal DSC Analysis:

-

Sample Preparation: A small sample (5-10 mg) of the this compound and initiator mixture is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Isothermal Measurement: The sample is placed in the DSC cell and rapidly heated to the desired isothermal reaction temperature. The heat flow from the sample is recorded as a function of time. The area under the exothermic peak is proportional to the total heat of polymerization.

-

Data Analysis: The rate of polymerization (Rp) is directly proportional to the measured heat flow (dH/dt). The conversion (α) at any time 't' can be calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction (ΔHtotal). α = (∫(dH/dt)dt) / ΔH_{total} R_p = (1/ΔH_{total}) * (dH/dt)

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or real-time NMR spectroscopy can be used to monitor the disappearance of the monomer's vinyl protons and the appearance of the polymer's backbone protons, providing a direct measure of monomer conversion.

Protocol for 1H NMR Monitoring:

-

Sample Preparation: A solution of this compound and a suitable initiator is prepared in a deuterated solvent (e.g., toluene-d8 or deuterated chloroform) directly in an NMR tube. An internal standard with a known concentration and non-overlapping peaks may be added for quantification.

-

Measurement: The NMR tube is placed in the spectrometer, which is pre-heated to the desired reaction temperature. 1H NMR spectra are acquired at regular intervals.

-

Data Analysis: The conversion is determined by comparing the integral of the vinyl proton signals of the monomer (typically in the range of 4.5-7.5 ppm) to the integral of a non-reacting internal standard or the integral of the appearing polymer signals (e.g., the broad methine and methylene signals of the polymer backbone).

Signaling Pathways and Experimental Workflows

Free-Radical Polymerization Mechanism

The logical flow of the free-radical polymerization of this compound can be visualized as a sequence of elementary reactions.

References

Thermodynamic Properties of Vinyl Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vinyl stearate (ethenyl octadecanoate) is the ester of stearic acid and vinyl alcohol. Its structure, featuring a long, saturated 18-carbon alkyl chain and a reactive vinyl group, imparts unique properties that make it a valuable monomer in polymer synthesis. The resulting polymers, poly(this compound), are utilized in a variety of applications, including as lubricants, plasticizers, and in coatings and adhesives. In the context of drug development, long-chain fatty acid esters can be explored for their potential in formulating drug delivery systems, owing to their biocompatibility and ability to modify the physicochemical properties of materials. A thorough understanding of the thermodynamic properties of this compound is crucial for optimizing its synthesis, polymerization, and application, as well as for predicting its behavior in various formulations.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These values have been compiled from various sources and provide a baseline for its physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₀H₃₈O₂ | [1] |

| Molecular Weight | 310.51 g/mol | [1][2] |

| Appearance | White, waxy solid or colorless to light yellow liquid | |

| Melting Point | 35-37 °C | |

| Boiling Point | 385 °C (decomposes) | |

| Density | 0.904 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in most hydrocarbon and chlorinated solvents. |

Thermodynamic Properties of this compound

Heat Capacity

The heat capacity of a substance is the amount of heat required to raise its temperature by a given amount. For this compound, this property is essential for understanding its thermal behavior during heating and cooling processes, such as in polymerization reactions.

-

Experimental Determination: Differential Scanning Calorimetry (DSC) is the primary technique used to measure the heat capacity of solids and liquids. A general protocol involves heating a known mass of the sample in a controlled manner and comparing the heat flow to that of a reference material with a known heat capacity.

Enthalpy of Formation

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

-

Experimental Determination: The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion (ΔHc°). Bomb calorimetry is the standard experimental technique for measuring the heat of combustion. By burning a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen, the heat released can be accurately measured. The enthalpy of formation can then be calculated using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

As a point of reference, the standard enthalpy of formation for stearic acid, a precursor to this compound, is -947.7 kJ/mol.

Standard Molar Entropy

The standard molar entropy is a measure of the disorder or randomness of a substance at a standard state.

-

Theoretical Calculation and Experimental Data: The entropy of a substance can be determined by measuring its heat capacity as a function of temperature from near absolute zero, as dictated by the third law of thermodynamics. For complex molecules like this compound, computational chemistry methods can also be employed to estimate the standard molar entropy based on its molecular structure and vibrational frequencies.

Gibbs Free Energy of Formation

The Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states. It is a key indicator of the thermodynamic stability of a compound.

-

Calculation: The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard molar entropy using the following equation: ΔGf° = ΔHf° - TΔSf° where T is the absolute temperature in Kelvin.

Experimental Protocols

Synthesis of this compound via Transvinylation

The most common method for synthesizing this compound is through a transvinylation (or vinyl interchange) reaction between stearic acid and vinyl acetate. This reaction is typically catalyzed by a mercury(II) salt, such as mercuric acetate, in the presence of a strong acid like sulfuric acid. The equilibrium is driven towards the product by removing the acetic acid byproduct.

Materials:

-

Stearic acid

-

Vinyl acetate (freshly distilled)

-

Mercuric acetate

-

Sulfuric acid (100%)

-

Sodium acetate trihydrate

-

Acetone

Procedure:

-

In a reaction flask equipped with a reflux condenser, dissolve stearic acid in an excess of freshly distilled vinyl acetate by warming the mixture.

-

Add mercuric acetate to the solution and shake for approximately 30 minutes.

-

Carefully add 100% sulfuric acid dropwise to the mixture. The amount of mercuric acetate is typically around 2% of the weight of the stearic acid, and sulfuric acid is about 0.3-0.4% of the weight of the stearic acid.

-

Heat the solution under reflux for 3 hours.

-

After the reaction, neutralize the sulfuric acid by adding sodium acetate trihydrate.

-

Remove the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches approximately 125 °C.

Purification of this compound

The crude this compound obtained from the synthesis contains unreacted stearic acid, the catalyst, and other impurities. A multi-step purification process is necessary to obtain a high-purity product.

Procedure:

-

Distillation: The crude product can be distilled under reduced pressure to remove some impurities.

-

Recrystallization: The once-distilled this compound is recrystallized from acetone at 0 °C (using approximately 3 ml of acetone per gram of this compound).

-

Solvent Extraction: An alternative purification method involves dissolving the crude product in a non-polar solvent like pentane. The this compound dissolves, while the stearic acid and mercury catalyst are less soluble and can be separated by filtration or decantation. The solvent is then removed by evaporation.

-

Liming: To remove any remaining acidic impurities, the this compound solution in a hydrocarbon solvent can be treated with calcium hydroxide. The mixture is stirred, filtered, and the solvent is removed by distillation.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

References

Health and Safety Considerations for Vinyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for vinyl stearate. Given the limited direct toxicological data on this compound, this guide also considers the safety profiles of its potential hydrolysis products: stearic acid and vinyl acetate. The information is intended to support risk assessments and ensure safe handling practices in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is the ester of vinyl alcohol and stearic acid. It is a waxy solid at room temperature and is practically insoluble in water.[1][2] Key physical and chemical properties are summarized in Table 1.

| Property | Value | References |

| Chemical Formula | C20H38O2 | [1][2] |

| Molecular Weight | 310.51 g/mol | [1] |

| CAS Number | 111-63-7 | |

| Appearance | White, waxy solid or powder to lump to clear liquid | |

| Melting Point | 35-37 °C | |

| Boiling Point | 145 °C (lit.) | |

| Flash Point | >110 °C (>230 °F) | |

| Density | 0.904 g/mL at 25 °C | |

| Water Solubility | Insoluble | |

| Solubility in other solvents | Soluble in most hydrocarbon and chlorinated solvents; moderately soluble in ketones and vegetable oils. Insoluble in alcohol. | |

| Stability | Stable under recommended storage conditions. Often stabilized with MEHQ (monomethyl ether hydroquinone). Incompatible with acids, bases, and strong oxidizing agents. |

Toxicological Data

Direct and comprehensive toxicological data for this compound is largely unavailable in publicly accessible literature and safety data sheets. Many sources explicitly state "no data available" for key endpoints such as acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, a conservative approach to handling is warranted, taking into account the toxicological profiles of its potential hydrolysis products, stearic acid and vinyl acetate. In biological systems, it is plausible that this compound may be hydrolyzed by esterases to yield stearic acid and vinyl acetate.

Acute Toxicity

No quantitative acute toxicity data (LD50 or LC50) for this compound has been identified.

-

Stearic Acid: Generally considered to have low acute toxicity. Oral LD50 values in rats are reported to be high, in the range of grams per kilogram of body weight, indicating low toxicity.

-

Vinyl Acetate: Possesses moderate acute toxicity. It can be harmful if inhaled or ingested.

| Substance | Route | Species | Value | References |

| Stearic Acid | Oral | Rat | >15-19 g/kg | |

| Vinyl Acetate | Oral | Rat | 2.92 g/kg | |

| Vinyl Acetate | Inhalation | Rat | 11.4 mg/L (4h) | |

| Vinyl Acetate | Dermal | Rabbit | 2.34 g/kg |

Irritation and Sensitization

-

Skin Irritation: this compound is classified as irritating to the skin. One study on a similar vinyl ester of 'Versatic' 9-11 acid indicated skin irritating and sensitizing properties.

-

Eye Irritation: this compound is classified as irritating to the eyes.

-

Respiratory Irritation: May cause respiratory irritation.

| Substance | Effect | Classification/Observation | References |

| This compound | Skin Irritation | Irritating | |

| Eye Irritation | Irritating | ||

| Respiratory Irritation | May cause respiratory irritation | ||

| Stearic Acid | Skin Irritation | Generally non-irritating, prolonged contact may cause dryness. | |

| Eye Irritation | Fine particles can cause irritation. | ||

| Vinyl Acetate | Skin Irritation | Can cause irritation, redness, and blisters. Chronic exposure may lead to sensitization. | |

| Eye Irritation | Causes eye irritation. | ||

| Respiratory Irritation | Irritating to the respiratory system. |

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available for this compound for these endpoints.

-

Stearic Acid: Not considered to be carcinogenic, mutagenic, or a reproductive toxin.

-

Vinyl Acetate: The International Agency for Research on Cancer (IARC) has classified vinyl acetate as Group 2B, possibly carcinogenic to humans, based on sufficient evidence in experimental animals. It has shown some evidence of mutagenic and clastogenic activity in some in vitro tests.

Handling and Safety Precautions

Given the data gaps and the potential for hydrolysis to toxic compounds, stringent safety measures should be implemented when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.

Engineering Controls

Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. It should be stored away from incompatible materials such as acids, bases, and strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-